Cas no 2044713-23-5 (1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid)

1-(tert-Butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid is a protected piperidine derivative featuring both Boc (tert-butoxycarbonyl) and methoxymethyl functional groups. This compound is particularly useful in organic synthesis and medicinal chemistry as a versatile intermediate, offering selective reactivity due to its orthogonal protecting groups. The Boc group provides stability under basic conditions and can be readily removed under acidic conditions, while the methoxymethyl moiety enhances solubility and can be selectively modified. Its carboxylic acid functionality allows for further derivatization, making it valuable for peptide synthesis and the construction of complex heterocyclic frameworks. The compound’s well-defined reactivity profile ensures reproducibility in synthetic applications.
1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid structure
2044713-23-5 structure
Product Name:1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid
CAS No:2044713-23-5
MF:C13H23NO5
MW:273.325424432755
MDL:MFCD30486631
CID:4634438
PubChem ID:131631787
Update Time:2025-10-12

1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Piperidinedicarboxylic acid, 2-(methoxymethyl)-, 1-(1,1-dimethylethyl) ester
    • 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid
    • 1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylicacid
    • MFCD30486631
    • EN300-305667
    • 2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-2-(methoxymethyl)piperidine-2-carboxylic acid
    • G66829
    • 2044713-23-5
    • MDL: MFCD30486631
    • Inchi: 1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-6-5-7-13(14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16)
    • InChI Key: CSXPROMAXBDSHB-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCCC1(COC)C(O)=O

Computed Properties

  • Exact Mass: 273.15762283g/mol
  • Monoisotopic Mass: 273.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 76.1Ų

1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid Pricemore >>

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1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid Related Literature

Additional information on 1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid

Introduction to 1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid (CAS No. 2044713-23-5)

1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid, identified by the CAS number 2044713-23-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-documented for its versatility in drug design due to its structural motif's ability to mimic biological scaffolds and enhance pharmacological properties such as solubility, metabolic stability, and binding affinity.

The molecular structure of 1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid incorporates several key functional groups that contribute to its reactivity and utility in synthetic chemistry. The presence of a tert-butoxy carbonyl (Boc) group at the C1 position provides a protective function, commonly used in peptide synthesis to prevent unwanted side reactions. Additionally, the methoxymethyl (MOM) group at the C2 position serves as an acetylating agent, facilitating further derivatization and modification. These features make the compound a valuable intermediate in the synthesis of complex molecules, particularly in peptidomimetics and small-molecule drug candidates.

In recent years, there has been a surge in research focused on developing novel therapeutics targeting neurological disorders, infectious diseases, and cancer. The piperidine scaffold has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of piperidine have been explored as kinase inhibitors, GPCR modulators, and antiviral agents. The specific modifications present in 1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid make it a promising building block for constructing such pharmacophores.

One of the most compelling applications of this compound is in the field of peptidomimetics, where it serves as a precursor for designing molecules that mimic peptide sequences while offering improved pharmacokinetic profiles. The Boc group ensures stability during synthetic steps, while the MOM group allows for selective acetylation, enabling precise control over molecular architecture. This level of structural control is crucial for optimizing drug-like properties such as bioavailability, target specificity, and resistance profiles.

Recent advancements in computational chemistry have further highlighted the potential of 1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid as a lead compound. Molecular docking studies have demonstrated its binding affinity to various therapeutic targets, including proteases involved in cancer progression and viral replication. For example, researchers have utilized this compound to develop inhibitors of the main protease (Mpro) found in SARS-CoV-2, showcasing its versatility in addressing emerging infectious diseases.

The synthesis of 1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid involves multi-step organic transformations that require precise conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by protection-deprotection strategies to introduce the desired functional groups. The use of advanced catalytic systems has improved efficiency in these processes, reducing waste and energy consumption—a critical consideration in modern pharmaceutical manufacturing.

The compound's role extends beyond academic research; it has been incorporated into several clinical trials investigating novel drug candidates. Its structural features allow for rapid derivatization into molecules with enhanced pharmacological activity. For instance, modifications at the C3 position can introduce aromatic or heteroaromatic rings known to improve binding interactions with biological targets. Such flexibility underscores its importance as a synthetic intermediate.

In conclusion,1-(tert-butoxy)carbonyl-2-(methoxymethyl)piperidine-2-carboxylic acid (CAS No. 2044713-23-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes enable the development of innovative therapeutics targeting diverse diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation for years to come.

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